molecular formula C14H19ClN2O2 B5598561 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5598561
M. Wt: 282.76 g/mol
InChI Key: WDHGRMMYKJUBFT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a chemical compound that features a chlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbonyl carbon of the 4-chlorobenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-morpholin-4-yl-ethanthione
  • 1-(4-chloro-phenyl)-3-morpholin-4-yl-urea

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide may exhibit unique properties such as higher stability, specific biological activity, or better solubility. These characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGRMMYKJUBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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